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Cat. No.: B1176556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the budding yeast protein Rvs167 and its

mammalian homolog, amphiphysin. Leveraging the genetic tractability of Saccharomyces

cerevisiae, Rvs167 serves as a powerful model system to dissect the conserved functions of

amphiphysins in membrane dynamics and actin regulation, processes often dysregulated in

human diseases.

At a Glance: Rvs167 vs. Amphiphysin
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Feature Yeast Rvs167
Mammalian
Amphiphysin

Key Functional
Implication

Domain Architecture
N-BAR, GPA-rich,

SH3

N-BAR, Clathrin/AP2

Binding (CLAP), SH3

Both proteins link

membrane curvature

to protein-protein

interactions.

Amphiphysin has a

dedicated domain for

clathrin-mediated

endocytosis

machinery.

Oligomerization
Obligate heterodimer

with Rvs161

Primarily homodimers

(Amph1/Amph1,

Amph2/Amph2) or

heterodimers

(Amph1/Amph2)

The fundamental

functional unit is a

dimer, but the subunit

composition differs,

potentially allowing for

more complex

regulation in

mammals.[1]

Primary Function

Endocytosis, actin

cytoskeleton

organization, cell

polarity, sporulation

Synaptic vesicle

endocytosis, T-tubule

formation in muscle

Conserved roles in

endocytosis, with

mammalian

amphiphysins having

specialized functions

in neuronal and

muscle tissues.[1][2]

Key Interacting

Partners

Rvs161, Vps1

(dynamin-like), Abp1,

Las17

Dynamin, Clathrin,

AP2, Synaptojanin

Both interact with

dynamin-family

GTPases, highlighting

a conserved

mechanism for vesicle

scission.
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Functional Comparison: Membrane Remodeling and
Actin Regulation
Membrane Binding and Tubulation
Both the yeast Rvs161/167 complex and mammalian amphiphysins utilize their N-BAR

domains to sense and induce membrane curvature. In vitro studies demonstrate that both can

bind to liposomes and remodel them into tubules.

Comparative Summary of In Vitro Membrane Manipulation:

Parameter Yeast Rvs161/167
Mammalian
Amphiphysin

Reference

Liposome Binding

Curvature-

independent binding

to Folch (bovine brain)

liposomes.[3]

Curvature-

independent binding

to liposomes.

[4]

Liposome Tubulation

Induces tubules of

~18-20 nm in

diameter from

synthetic liposomes

mimicking the yeast

plasma membrane.[3]

[5]

Induces tubules from

liposomes; can also

generate tubules from

the plasma membrane

when overexpressed.

[6][7]

[3][6][7]

Lipid Specificity

Binding is enhanced

by phosphoinositides

such as PI(4,5)P2.

Binds preferentially to

negatively charged

membranes

containing

phosphoinositides.

Regulation of the Actin Cytoskeleton
Rvs167 and amphiphysin are both implicated in coordinating membrane dynamics with actin

polymerization, a crucial step in endocytosis. They achieve this through interactions with

various actin-binding proteins.
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Comparative Summary of Actin Regulation:

Feature Yeast Rvs167
Mammalian
Amphiphysin

Reference

Actin Localization

Colocalizes with

cortical actin patches,

which are sites of

endocytosis.

Accumulates at actin-

rich structures during

phagocytosis.

Interaction with Actin

Machinery

SH3 domain interacts

with Abp1 and Las17

(a WASp homolog),

which are activators of

the Arp2/3 complex.[1]

Implicated in actin

polymerization during

phagocytosis.

[8]

Functional Role

Plays a role in the

proper organization of

the cortical actin

cytoskeleton.[1]

Essential for actin

polymerization during

phagocytosis.[8]

[1][8]

Signaling Pathways and Protein Interactions
The function of Rvs167 and amphiphysin is tightly regulated through a network of protein-

protein interactions, primarily mediated by their SH3 domains.

Endocytic Signaling Pathway in Yeast
In yeast, Rvs167 is recruited to the sites of endocytosis and, in concert with the dynamin-like

GTPase Vps1, is involved in the scission of the endocytic vesicle.
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Plasma Membrane

Clathrin Coat Assembly

Membrane Invagination

Drives initial budding

Actin Polymerization
(Arp2/3 Complex)

Actin assembly provides force

Vesicle Scission

Rvs167/Rvs161 Complex

Recruited to the neck Vps1 (Dynamin-like)

SH3-mediated interaction

Functions with Rvs complex

Click to download full resolution via product page

Yeast Endocytic Pathway

Synaptic Vesicle Endocytosis Pathway in Mammals
In mammalian neurons, amphiphysin plays a critical role in the recycling of synaptic vesicles.

It recruits dynamin to the neck of clathrin-coated pits, a crucial step for vesicle fission.
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Presynaptic Membrane

Clathrin-Coated Pit Formation

Neck Constriction

Vesicle Fission

GTP hydrolysis

Dynamin

Forms collar at the neck

Amphiphysin

SH3-PRD interaction recruits Dynamin AP2/Clathrin

CLAP domain interaction
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Mammalian Synaptic Vesicle Endocytosis

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and

extension of these findings.

Liposome Co-sedimentation Assay
This assay is used to assess the binding of Rvs167 or amphiphysin to lipid vesicles.

Workflow:
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Prepare Liposomes
(e.g., Folch fraction or synthetic lipids)

Incubate Protein
with Liposomes Ultracentrifugation Analyze Supernatant (unbound)

and Pellet (bound) by SDS-PAGE

Click to download full resolution via product page

Liposome Co-sedimentation Workflow

Protocol for Rvs161/167:

Liposome Preparation: Liposomes are prepared from either Folch Fraction I (bovine brain

lipids) or a synthetic mix mimicking the yeast plasma membrane (e.g., 17%

phosphatidylcholine, 14% phosphatidylethanolamine, 27.7% phosphatidylinositol, 4%

phosphatidylserine, 4.2% cholesterol, 2.5% phosphatidic acid, 30.7% sphingolipid). Lipids

are dried, rehydrated, and extruded through polycarbonate filters with defined pore sizes

(e.g., 0.8 µm and 0.05 µm) to generate vesicles of varying curvatures.[3]

Binding Reaction: Purified Rvs161/167 complex (e.g., 2 µM) is incubated with the prepared

liposomes in a suitable buffer for 30 minutes at room temperature.[3]

Sedimentation: The mixture is subjected to ultracentrifugation (e.g., 140,000 x g for 20

minutes) to pellet the liposomes and any bound protein.[1]

Analysis: The supernatant (containing unbound protein) and the pellet (containing liposome-

bound protein) are carefully separated and analyzed by SDS-PAGE followed by Coomassie

blue staining or Western blotting.[1][3]

Protocol for Amphiphysin:

Liposome Preparation: Similar to the Rvs161/167 protocol, liposomes are prepared from

sources like total bovine brain lipids.

Binding Reaction: Purified amphiphysin (e.g., 7 nM) is incubated with liposomes (e.g., 0.8

mg/ml) for 30 minutes at 25°C.[1]

Sedimentation: The reaction is centrifuged at high speed (e.g., 140,000 x g for 20 minutes).

[1]
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Analysis: Supernatant and pellet fractions are analyzed by SDS-PAGE and Western blotting

using anti-amphiphysin antibodies.[1]

Liposome Tubulation Assay
This assay visualizes the ability of Rvs167 or amphiphysin to deform lipid membranes into

tubules.

Protocol:

Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared as described in the

co-sedimentation assay.

Incubation: Purified Rvs161/167 (e.g., 3 µM) or amphiphysin is incubated with the

liposomes at 37°C for 15 minutes.[3][9]

Visualization: The reaction mixture is adsorbed onto carbon-coated electron microscopy

grids, negatively stained (e.g., with 2% uranyl acetate), and visualized by transmission

electron microscopy.[9]

Co-immunoprecipitation (Co-IP)
Co-IP is used to identify in vivo interaction partners of Rvs167 and amphiphysin.

Workflow:

Prepare Cell Lysate Incubate Lysate
with Specific Antibody

Capture Antibody-Antigen
Complex with Beads

Wash Beads and
Elute Proteins

Analyze by Western Blot
or Mass Spectrometry

Click to download full resolution via product page

Co-immunoprecipitation Workflow

Protocol for Yeast (Rvs167):

Cell Lysis: Yeast cells expressing a tagged version of Rvs167 (e.g., HA-tagged) are grown to

mid-log phase, harvested, and lysed by bead beating in a suitable lysis buffer.[1]
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Immunoprecipitation: The cell lysate is pre-cleared and then incubated with anti-HA

antibodies coupled to protein A-Sepharose beads for 1 hour.[1]

Washing and Elution: The beads are washed extensively with lysis buffer to remove non-

specific binders, and the bound proteins are eluted by boiling in SDS sample buffer.[1]

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Coomassie

staining, Western blotting for specific interacting partners, or mass spectrometry for unbiased

identification of interactors.[1]

Protocol for Mammalian Cells (Amphiphysin):

Tissue/Cell Lysis: Brain tissue or cultured cells are homogenized in a lysis buffer containing

detergents to solubilize membrane proteins.

Immunoprecipitation: The lysate is incubated with an antibody specific to amphiphysin.

Capture and Analysis: The antibody-antigen complexes are captured using protein A/G

beads, washed, and the co-precipitated proteins are identified by Western blotting or mass

spectrometry.

Conclusion
The yeast Rvs167 protein, in complex with Rvs161, provides a robust and genetically tractable

model for studying the core functions of the mammalian amphiphysin family. Both protein

complexes share fundamental activities in membrane binding, curvature generation, and

interaction with the endocytic and actin machinery. While mammalian amphiphysins have

evolved more specialized roles and interaction modules, the foundational mechanisms are

conserved. This comparative guide highlights the utility of the yeast system for dissecting the

molecular basis of amphiphysin function and for screening potential therapeutic compounds

that target these critical cellular processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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